molecular formula C13H12FN5O B3011614 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 339097-09-5

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3011614
CAS No.: 339097-09-5
M. Wt: 273.271
InChI Key: GSHODUWAPOEZEU-UHFFFAOYSA-N
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Description

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C13H12FN5O It is a member of the triazolopyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-2-amine under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.

Scientific Research Applications

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signal transduction pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Uniqueness

What sets 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine apart from its similar compounds is the position of the fluorine atom on the phenoxy group. This positional difference can significantly influence the compound’s biological activity and chemical reactivity .

Properties

IUPAC Name

7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-8(20-10-4-2-9(14)3-5-10)11-6-7-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHODUWAPOEZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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